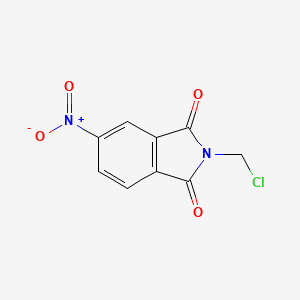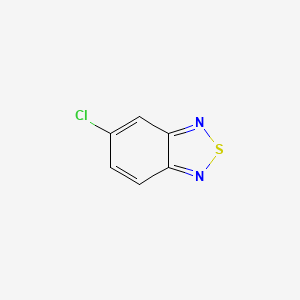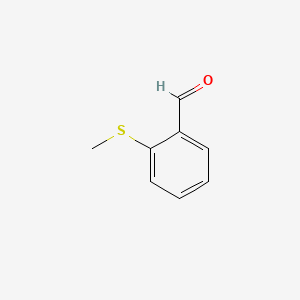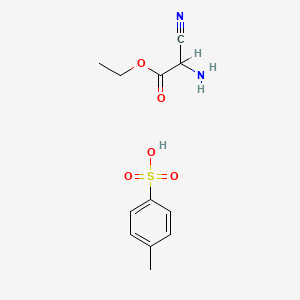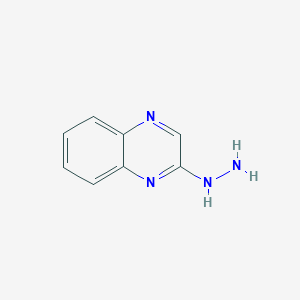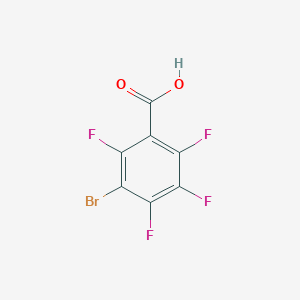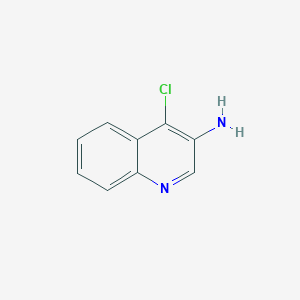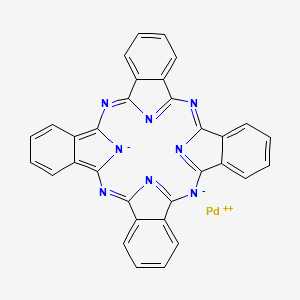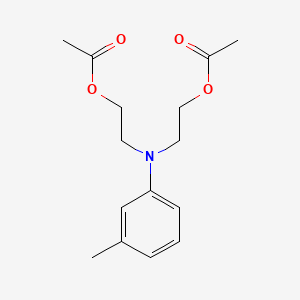
Methyl-2-Bromacrylat
Übersicht
Beschreibung
Methyl 2-bromoacrylate is a chemical compound with the molecular formula C4H5BrO2 . It is also known by other names such as 2-Bromoacrylate de méthyle, 2-Propenoic acid, 2-bromo-, methyl ester, and Methyl α-bromoacrylate . It has an average mass of 164.985 Da and a monoisotopic mass of 163.947281 Da .
Synthesis Analysis
Methyl 2-bromoacrylate may be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . It can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . More details about its synthesis can be found in the literature .Molecular Structure Analysis
The molecular structure of Methyl 2-bromoacrylate contains a total of 11 bonds, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 ester . More details about its structure can be found in the literature .Chemical Reactions Analysis
Methyl 2-bromoacrylate can participate in various chemical reactions. For instance, it can be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . It can also undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .Physical And Chemical Properties Analysis
Methyl 2-bromoacrylate has a density of 1.6±0.1 g/cm3, a boiling point of 139.7±13.0 °C at 760 mmHg, and a vapour pressure of 6.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.7±3.0 kJ/mol and a flash point of 38.3±19.8 °C . Its index of refraction is 1.471 .Wissenschaftliche Forschungsanwendungen
Polymersynthese und -modifikation
MBA wird häufig bei der Synthese von Polymeren verwendet. Es wirkt als Kettenübertragungsmittel bei der Emulsionspolymerisation von Methylmethacrylat (MMA) und Styrol . Dieser Prozess ist entscheidend für die Kontrolle des Molekulargewichts und der Eigenschaften der resultierenden Polymere. Zusätzlich kann MBA eine nukleophile Substitution mit Carbonsäure eingehen, um Methyl-2-(Acyloxymethyl)acrylate zu bilden, die wertvolle Zwischenprodukte in der Polymerchemie sind .
Herstellung von hydrophilen Polymeren
Forscher haben MBA bei der kontrollierten radikalischen Verzweigungspolymerisation verwendet, um hydrophile Poly(meth)acrylate zu erzeugen . Diese Materialien haben ein großes Potenzial in biomedizinischen Anwendungen wie z. B. Medikamententrägersystemen, da sie wasserlöslich und biokompatibel sind.
Fortgeschrittenes Materialdesign
MBA dient als Baustein für die Konstruktion fortschrittlicher Materialien mit präziser Architektur. Seine Einarbeitung in Polymere kann Eigenschaften wie Löslichkeit, Viskosität und Glasübergangstemperatur beeinflussen, die für Anwendungen in Nanoverbundwerkstoffen und Gerüsten für die Gewebezüchtung entscheidend sind .
Hyperverzweigte Polymere
Die Verbindung ist bei der Synthese von hyperverzweigten Polymeren (HBPs) mit gleichmäßiger Verzweigung von entscheidender Bedeutung. Dies wird durch Copolymerisation mit Vinylmonomeren erreicht, was zu Polymeren mit unterschiedlichen Molekulargewichten und Verzweigungsgraden führt. Solche HBPs sind nützlich bei der Herstellung komplexer makromolekularer Architekturen unter umweltfreundlichen Bedingungen .
Kontrollierte radikalische Polymerisation
MBA wird bei der sichtbaren lichtvermittelten kontrollierten radikalischen Polymerisation verwendet, einer Methode zur Herstellung von Polymeren mit vorgegebenem Molekulargewicht und schmaler Molekulargewichtsverteilung. Diese Technik ist unerlässlich für die Entwicklung funktionaler Materialien mit gut definierten Strukturen .
Synthese von Polymer-Protein-Hybriden
Die Verbindung wurde zur Synthese von linearen hyperverzweigten Blockcopolymeren und hyperverzweigten Polymer-Protein-Hybriden (HB-PPH) verwendet. Diese Hybride kombinieren die Eigenschaften von Polymeren und Proteinen, wodurch sich neue Möglichkeiten im Bereich der Biotechnologie und Medizin eröffnen .
Fragmentierungs- und Kettenwachstumsstudien
MBA wird auch in Rechenstudien eingesetzt, um die Fragmentierung von Polymeren in Abhängigkeit von der Struktur des Inibramer und des Comonomers zu untersuchen. Diese Forschung ist entscheidend, um das Wachstum von Polymerketten aus Fragmenten zu verstehen und zu kontrollieren, was Auswirkungen auf die Synthese von Polymeren mit spezifischen Eigenschaften hat .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 2-bromoacrylate is a chemical compound that primarily targets the process of polymerization . It acts as a chain transfer agent in the emulsion polymerization of methyl methacrylate (MMA) and styrene .
Mode of Action
The mode of action of Methyl 2-bromoacrylate involves its interaction with its targets, leading to changes in the polymerization process. Methyl 2-bromoacrylate can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .
Biochemical Pathways
Methyl 2-bromoacrylate affects the biochemical pathways involved in the polymerization of MMA and styrene . The downstream effects of this interaction include the formation of polymers with various molecular weights and degrees of branching .
Pharmacokinetics
Its impact on bioavailability is likely significant given its role in polymerization processes .
Result of Action
The molecular and cellular effects of Methyl 2-bromoacrylate’s action include changes in the structure and properties of polymers. By acting as a chain transfer agent, Methyl 2-bromoacrylate can influence the molecular weight and degree of branching in polymers .
Action Environment
The action, efficacy, and stability of Methyl 2-bromoacrylate can be influenced by environmental factors such as temperature and pH. For instance, the storage temperature for Methyl 2-bromoacrylate is typically around -20°C
Eigenschaften
IUPAC Name |
methyl 2-bromoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-3(5)4(6)7-2/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJXPDPGPORYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282086 | |
| Record name | Methyl 2-bromoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4519-46-4 | |
| Record name | 4519-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-bromoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reactivity of methyl 2-bromoacrylate with thioketones?
A1: Methyl 2-bromoacrylate exhibits interesting reactivity with thioketones like 2-[(phenylthio)methylene]tetralin-1-thione. Instead of a typical Diels-Alder cycloaddition, the reaction proceeds with the elimination of sulfenyl bromide (PhSBr). This unusual reactivity affords the direct formation of 2H-thiopyran derivatives, bypassing the need for separate elimination steps. []
Q2: Can methyl 2-bromoacrylate be used in Michael additions?
A2: Yes, methyl 2-bromoacrylate can act as a Michael acceptor. For example, it reacts with the nucleophilic carbon of 5-nitro-2,2-pentamethylene-1,3-dioxane in a Michael addition. This reaction is a key step in the synthesis of (±)-branched-chain azaisonucleosides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



